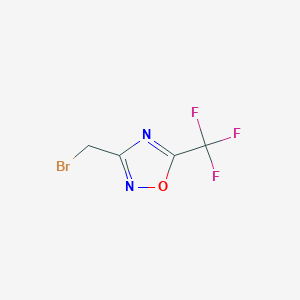

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPVZXKCPVFONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy for 1,2,4-Oxadiazole Ring Formation with Trifluoromethyl Substitution

The core 1,2,4-oxadiazole ring bearing a trifluoromethyl group at the 5-position is commonly synthesized via cyclization of hydroxyamidine intermediates with trifluoroacetyl derivatives. The general approach involves two key steps:

Acylation of Hydroxyamidine: Hydroxyamidine compounds (formula II) are acylated using trifluoroacetyl halides such as trifluoroacetyl chloride (TFAC), trifluoroacetyl fluoride (TFAF), or trifluoroacetic anhydride (TFAA). This step forms O-trifluoroacetyl amidoximes as intermediates.

Ring Closure (Cyclization): The O-trifluoroacetyl amidoximes undergo cyclization with concomitant elimination of water to form the 1,2,4-oxadiazole ring system bearing the trifluoromethyl group.

This method is well-documented and yields high purity products suitable for further functionalization.

Preparation of Bromomethyl Substituted Derivative

The bromomethyl substituent at the 3-position can be introduced by functionalizing the corresponding methyl group or directly synthesizing bromo-substituted precursors. A notable approach involves:

Synthesis of Bromo-precursor Oxadiazoles: Starting from oxime intermediates, reaction with bromodifluoroacetic anhydride yields ethyl 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate analogs. This method has been applied in radiosynthesis contexts but is applicable for stable compound preparation as well.

Subsequent Functional Group Transformations: The bromodifluoromethyl group can be converted or directly used to obtain the bromomethyl substituent at the 3-position on the oxadiazole ring.

Representative Detailed Synthetic Procedure

A typical synthetic procedure for preparing 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves:

Alternative Metal Nitrate-Mediated Synthesis

A different approach involves the reaction of ketones with nitriles in the presence of iron(III) nitrate, facilitating direct formation of 1,2,4-oxadiazole derivatives:

| Example | Ketone | Nitrile | Fe(NO3)3 (mmol) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 9 | Acetophenone | Acetonitrile | 1.0 | 18 | 95 (3-benzoyl-5-methyl-1,2,4-oxadiazole) |

| 19 | Acetone | Acetonitrile | 1.0 | 16 | 61 (3-acetyl-5-methyl-1,2,4-oxadiazole) |

This method demonstrates that metal nitrates can catalyze oxadiazole formation under moderate heating (80 °C to reflux). However, its direct applicability to preparing bromomethyl-trifluoromethyl oxadiazoles is limited and more suited for methyl or aryl-substituted oxadiazoles.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydroxyamidine + Trifluoroacetyl Halides | Hydroxyamidine, TFAC/TFAA/TFAF | Room temp to reflux; dehydration | High yield, well-established, scalable | Use of corrosive reagents, requires purification |

| Bromodifluoroacetic Anhydride Route | Oxime intermediates, bromodifluoroacetic anhydride | Reflux, then ring closure | Direct bromo-substituted precursor synthesis | Specialized reagents, may need further functionalization |

| Metal Nitrate Catalysis | Ketones, nitriles, Fe(NO3)3 | 80 °C to reflux | Mild conditions, good yields for non-bromo oxadiazoles | Not directly applicable for bromomethyl derivatives |

Research Findings and Notes

The use of trifluoroacetyl halides is critical for introducing the trifluoromethyl group efficiently, with trifluoroacetyl chloride being preferred for its reactivity and manageable handling despite its corrosiveness.

Cyclization often produces trifluoroacetic acid as a byproduct, which requires careful removal to avoid contamination and corrosion during workup.

The bromomethyl substituent is typically introduced via bromodifluoroacetic anhydride reacting with oxime intermediates, a method validated in recent radiochemical syntheses.

Alternative dehydrating agents like phosphorus pentoxide can be used for ring closure at elevated temperatures (200–300 °C), but milder conditions with trifluoroacetyl halides are generally preferred for better control and yield.

Metal nitrate-mediated synthesis offers an environmentally friendlier approach for certain oxadiazole derivatives but is less common for trifluoromethyl or bromomethyl substituted compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .

Scientific Research Applications

Drug Discovery

The 1,2,4-oxadiazole derivatives, including 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, have shown promising results in drug discovery, particularly as potential anticancer agents.

- Antitumor Activity : Recent studies have demonstrated that oxadiazole derivatives can exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with the oxadiazole moiety have been tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Notably, some derivatives achieved IC50 values lower than established chemotherapeutics like doxorubicin .

- Mechanism of Action : The introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been crucial for enhancing biological activity. These modifications can improve the efficacy of the compounds by affecting their interaction with biological targets .

Agricultural Applications

This compound has been explored for its potential as an agrochemical compound.

- Fungicidal Properties : The compound is recognized for its efficacy against phytopathogenic fungi. Research indicates that oxadiazole derivatives can be effective fungicides and are being developed for use in agriculture to protect crops from fungal diseases .

- Herbicidal Activity : Some studies have also suggested that these compounds could serve as herbicides or insecticides. Their application can help manage pest populations and protect plant health while being environmentally safe .

Microbiocidal Activity

The microbiocidal properties of this compound extend beyond agriculture.

- Broad-spectrum Activity : The compound has shown potential in controlling a range of microorganisms including bacteria and fungi. It can be utilized in formulations aimed at preventing spoilage in food products or controlling microbial infestations in various settings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The reactivity and applications of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Bromomethyl (-CH₂Br) : Enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling or amination). This group is more reactive than chloromethyl (-CH₂Cl) .

- Trifluoromethyl (-CF₃) : Improves metabolic stability and lipophilicity, making derivatives suitable for drug discovery .

- Aryl vs.

Biological Activity

3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, a compound belonging to the oxadiazole family, has garnered attention for its diverse biological activities. This article reviews the current research surrounding its antibacterial properties, cytotoxicity, and potential therapeutic applications.

- Chemical Structure : The compound features a bromomethyl group and a trifluoromethyl group attached to the oxadiazole ring, which is known for enhancing biological activity.

- CAS Number : 1609396-23-7

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties, particularly against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus strains:

| Strain | MIC (µM) | Effectiveness |

|---|---|---|

| S. aureus ATCC 29213 | 4 | Strong activity |

| MRSA ATCC 43300 | 4 | Strong activity |

The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µM against both strains, indicating potent antibacterial action. Furthermore, time-kill assays revealed a significant reduction in bacterial counts over time, confirming its bactericidal properties .

Synergistic Effects

The compound was tested in combination with oxacillin against MRSA using the checkerboard method, yielding a fractional inhibitory concentration (FIC) index of 0.396, which suggests a synergistic effect that enhances antimicrobial efficacy when used together .

Cytotoxicity Studies

Cytotoxicity assessments were performed using HaCaT keratinocytes to evaluate the safety profile of the compound:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| ≤25 | No significant toxicity |

| ≥35 | Toxic effects observed |

At concentrations below 25 µM, the compound did not adversely affect cell viability. However, at higher concentrations (≥35 µM), cytotoxic effects were noted, indicating a concentration-dependent toxicity profile .

While specific mechanisms for this compound are still under investigation, related studies on other oxadiazoles suggest that they may inhibit key bacterial enzymes or disrupt membrane integrity. This mode of action is common among oxadiazole derivatives and contributes to their effectiveness against resistant bacterial strains .

Therapeutic Potential

Given its potent antibacterial activity and manageable cytotoxicity profile at lower concentrations, this compound shows promise as a candidate for further development in treating bacterial infections, particularly those caused by resistant strains.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, and how is the product validated?

The compound is synthesized via cyclization of N-hydroxyimidamide precursors with acylating agents (e.g., methyl esters or acyl chlorides). Typical conditions involve NaH or Cs₂CO₃ in anhydrous solvents like THF or DME under reflux (50–80°C) . Purification via flash column chromatography (hexane:ethyl acetate gradients) yields high-purity products (>95%). Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC. For chiral derivatives, SFC confirms enantiomeric excess (e.g., 97% ee) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

Essential techniques include:

- Multinuclear NMR : ¹H/¹³C NMR confirms substituent integration and coupling patterns; ¹⁹F NMR verifies trifluoromethyl group presence .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M–Br]⁺ ions) .

- HPLC : Ensures batch consistency (e.g., 97.1% purity) .

- FTIR : Identifies oxadiazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon) at –20°C in amber glassware to prevent photodegradation. Use desiccants (silica gel) to minimize hydrolysis of the bromomethyl group. Periodic NMR analysis is recommended to monitor stability .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity and bioactivity in derivatives of this compound?

The bromomethyl group enables facile functionalization (e.g., nucleophilic substitution, Suzuki coupling) to introduce pharmacophores. In antiviral analogs like pleconaril, bromine enhances hydrophobic interactions with viral capsid pockets, improving binding affinity . For anticancer derivatives, bromine’s electron-withdrawing effects modulate apoptosis induction via TIP47 protein targeting .

Q. What strategies optimize low-yielding syntheses of this compound?

Low yields (e.g., 31–47%) arise from steric hindrance or competing side reactions. Optimization approaches include:

Q. How can contradictory bioactivity data (e.g., cell-line-specific efficacy) be resolved in structure-activity relationship (SAR) studies?

Discrepancies often reflect variable target expression (e.g., TIP47 in cancer cells) or cellular context. For example, apoptosis inducer 1d is active in T47D breast cancer cells (G₁-phase arrest) but inactive in others due to differential protein levels . Resolve contradictions by:

- Mechanistic profiling : Flow cytometry for cell-cycle effects .

- Target engagement assays : Photoaffinity labeling to confirm binding partners .

- Broad-spectrum screening : Test across diverse cell panels and in vivo models (e.g., MX-1 tumors) .

Q. What computational tools aid in designing derivatives with enhanced target binding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.